N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole and benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit theSignal Transducer and Activator of Transcription 3 (STAT3) , a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
It’s known that similar compounds can directly bind to the sh2 domain of stat3, inhibiting its phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound likely affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation. By inhibiting STAT3, the compound could potentially disrupt these processes, particularly those related to cell growth and apoptosis.
Pharmacokinetics
Similar compounds have shown promising results in in-vivo studies .
Result of Action
The result of the compound’s action is likely the inhibition of STAT3 activity, which could lead to the disruption of various cellular processes. In cancer cells, this could result in inhibited cell growth and induced cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cellular metabolism, such as kinases and proteases. The interaction with these enzymes often involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby affecting cellular processes. Additionally, this compound can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses. These interactions often lead to changes in gene expression, enzyme activity, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its bioactivity. Long-term exposure to this compound has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibition of tumor growth and reduction of inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s bioactivity significantly increases beyond a certain dosage, leading to enhanced therapeutic or toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, resulting in changes in lipid synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its bioactivity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be directed to the mitochondria, where it can inhibit mitochondrial enzymes and affect cellular energy production. Additionally, this compound can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method includes the reaction of 2-amino benzothiazole with 2-chlorobenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiadiazole derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiadiazole derivatives: Exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is unique due to its combined structural features of both benzothiazole and thiadiazole rings. This combination enhances its biological activity and makes it a valuable compound for research and development .
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4OS3/c18-11-6-2-1-5-10(11)9-24-17-22-21-16(26-17)20-14(23)15-19-12-7-3-4-8-13(12)25-15/h1-8H,9H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYXLYTWVPYVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.